1,3-bis(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE: is a complex organic compound with the molecular formula C27H24O4 and a molecular weight of 412.49 g/mol It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Chromene Ring: This step involves the cyclization of a suitable precursor to form the chromene ring structure.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a substitution reaction, often using benzyl chloride and a base such as sodium hydride.
Hydrogenation: The final step involves the hydrogenation of the compound to reduce any double bonds and achieve the tetrahydro form.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, would apply.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Benzyl chloride (C7H7Cl) and sodium hydride (NaH) are commonly used for introducing benzyloxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully saturated compounds .
Scientific Research Applications
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE involves its interaction with specific molecular targets. For example, as a potential phosphodiesterase II inhibitor, it can modulate the levels of cyclic nucleotides in cells, affecting various signaling pathways. This modulation can lead to changes in cellular functions, such as reduced inflammation or altered neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1,3-BIS-(4-CHLORO-BENZYLOXY)-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE: This compound has similar structural features but includes chlorine atoms, which can affect its reactivity and biological activity.
1,3-BIS-(4-METHYL-BENZYLOXY)-BENZO©CHROMEN-6-ONE:
Uniqueness
1,3-BIS-BENZYLOXY-7,8,9,10-TETRAHYDRO-BENZO©CHROMEN-6-ONE is unique due to its specific benzyloxy substitutions and tetrahydro structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research in various scientific fields .
Properties
Molecular Formula |
C27H24O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,3-bis(phenylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H24O4/c28-27-23-14-8-7-13-22(23)26-24(30-18-20-11-5-2-6-12-20)15-21(16-25(26)31-27)29-17-19-9-3-1-4-10-19/h1-6,9-12,15-16H,7-8,13-14,17-18H2 |
InChI Key |
BQAMJAWOYFAHDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.